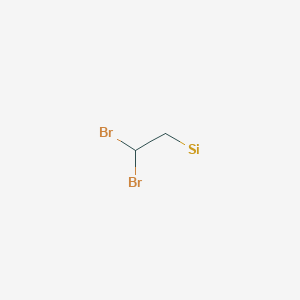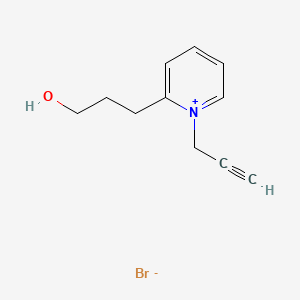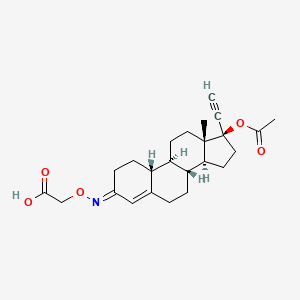
2-(3-(N-Benzylacetamido)-2,4,6-triiodophenoxy)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(N-Benzylacetamido)-2,4,6-triiodophenoxy)hexanoic acid is a complex organic compound characterized by the presence of multiple functional groups, including an amide, a phenoxy group, and a carboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Benzylacetamido)-2,4,6-triiodophenoxy)hexanoic acid typically involves multiple steps, starting with the preparation of the N-benzylacetamido group. This can be achieved through the Schotten-Baumann reaction, where benzylamine reacts with acetyl chloride to form N-benzylacetamide . The subsequent iodination of the phenoxy group can be carried out using iodine and an oxidizing agent such as potassium iodate. Finally, the hexanoic acid moiety is introduced through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can further enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(N-Benzylacetamido)-2,4,6-triiodophenoxy)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Sodium iodide in acetone or other polar aprotic solvents can facilitate nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-(N-Benzylacetamido)-2,4,6-triiodophenoxy)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies due to the presence of iodine.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-(N-Benzylacetamido)-2,4,6-triiodophenoxy)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The amide and carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzylacetamide: Lacks the phenoxy and hexanoic acid groups, making it less complex.
2,4,6-Triiodophenol: Contains the iodine atoms but lacks the amide and hexanoic acid groups.
Hexanoic Acid: A simple carboxylic acid without the additional functional groups.
Uniqueness
2-(3-(N-Benzylacetamido)-2,4,6-triiodophenoxy)hexanoic acid is unique due to its combination of multiple functional groups and iodine atoms, which confer distinct chemical properties and potential applications. The presence of iodine enhances its utility in radiolabeling and imaging studies, while the amide and carboxylic acid groups provide opportunities for further chemical modifications.
Propriétés
Numéro CAS |
22275-41-8 |
|---|---|
Formule moléculaire |
C21H22I3NO4 |
Poids moléculaire |
733.1 g/mol |
Nom IUPAC |
2-[3-[acetyl(benzyl)amino]-2,4,6-triiodophenoxy]hexanoic acid |
InChI |
InChI=1S/C21H22I3NO4/c1-3-4-10-17(21(27)28)29-20-16(23)11-15(22)19(18(20)24)25(13(2)26)12-14-8-6-5-7-9-14/h5-9,11,17H,3-4,10,12H2,1-2H3,(H,27,28) |
Clé InChI |
IFFFEGDTQJLYGP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CC2=CC=CC=C2)C(=O)C)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oxirane, [(2-propenylthio)methyl]-](/img/structure/B14707007.png)

![5,11-Dimethyl-3,4-dihydro[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14707012.png)





![3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane](/img/structure/B14707050.png)





